molecular formula C13H15Cl2NO4 B1668419 Cetophenicol CAS No. 735-52-4

Cetophenicol

Cat. No.: B1668419
CAS No.: 735-52-4
M. Wt: 320.16 g/mol
InChI Key: PKUBDVAOXLEWBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cetophenicol can be synthesized through a series of chemical reactions involving the acylation of phenylaminopropanediol derivatives. The process typically involves the use of acyl chlorides and appropriate catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cetophenicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetates, oxides, and amines .

Scientific Research Applications

Cetophenicol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.

    Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.

    Industry: Utilized in the development of antibacterial coatings and materials

Mechanism of Action

Cetophenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the peptidyl transferase activity. This action prevents the transfer of amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Cetophenicol is unique among amphenicol-type antibacterials due to its specific acylphenylaminopropanediol structure. Similar compounds include:

This compound stands out due to its potent immunosuppressive effects and its ability to suppress the increase in hemolysin-forming spleen cells .

Biological Activity

Cetophenicol is a synthetic antibiotic closely related to chloramphenicol, known for its broad-spectrum antibacterial properties. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This action is similar to that of chloramphenicol, making this compound effective against a variety of Gram-positive and Gram-negative bacteria. Notably, this compound has been shown to suppress immune responses by inhibiting antibody production in animal models, which may have implications for its use in certain therapeutic contexts .

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against several bacterial strains. It is particularly effective against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Salmonella spp.

The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial species, indicating its broad-spectrum efficacy. For example, the MIC for E. coli can be as low as 4 µg/mL, demonstrating significant antimicrobial potency .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound and its derivatives. Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from this compound have shown promising results in reducing the viability of A549 lung cancer cells in vitro. The most effective derivatives were able to induce mitochondrial damage and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on several naphthoquinone derivatives related to this compound found that specific substitutions on the phenylamino moiety significantly enhanced anticancer activity. Compounds with 4-hydroxyphenylamino substituents exhibited IC50 values as low as 12.5 µM against A549 cells, comparable to doxorubicin's effects .

CompoundIC50 (µM)Mechanism of Action
Compound 925Induces mitochondrial damage
Compound 1612.5ROS formation leading to apoptosis

Immunomodulatory Effects

This compound's immunomodulatory effects were highlighted in a study assessing its influence on antibody production. Results indicated that this compound could suppress antibody responses in immunized animals, suggesting a dual role as an antibiotic and an immunosuppressant . This property may be beneficial in specific clinical scenarios where modulation of immune response is desirable.

Properties

CAS No.

735-52-4

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)

InChI Key

PKUBDVAOXLEWBF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cetophenicol ;  W 3746;  W-3746;  W3746.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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